molecular formula C11H13N3O2 B4546581 methyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate

methyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate

Cat. No.: B4546581
M. Wt: 219.24 g/mol
InChI Key: WAEKLCJNJAMPPE-UHFFFAOYSA-N
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Description

Methyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate typically involves the reaction of o-phenylenediamine with glycine in the presence of hydrochloric acid. The reaction mixture is heated in a high-pressure reactor at 120°C for 48 hours. After cooling, the pH is adjusted to around 8 using concentrated ammonia, and the product is crystallized out by cooling to below 4°C. The solid product is then filtered and recrystallized from distilled water to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Methyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to its observed biological effects. .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 2-Bromo-1H-benzimidazole

Uniqueness

Methyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is unique due to its specific structure, which combines the benzimidazole ring with a carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl N-(1H-benzimidazol-2-ylmethyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-14(11(15)16-2)7-10-12-8-5-3-4-6-9(8)13-10/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEKLCJNJAMPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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